

WN1316: A Comparative Guide to its Neuroprotective Effects in ALS Models

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Compound of Interest

Compound Name: WN1316

Cat. No.: B10826055

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational compound **WN1316** with other therapeutic alternatives for Amyotrophic Lateral Sclerosis (ALS), based on preclinical data from widely used animal models of the disease.

Executive Summary

WN1316 is a novel acylaminoimidazole derivative that has demonstrated significant neuroprotective effects in multiple mouse models of ALS. It has been shown to improve motor function, extend survival, and reduce pathological markers of the disease. This guide presents a comparative analysis of **WN1316** against established and emerging ALS therapies, including Riluzole, Edaravone, Masitinib, and AMX0035, focusing on their performance in preclinical SOD1 mutant mouse models.

Performance Comparison of Neuroprotective Agents in SOD1 ALS Mouse Models

The following tables summarize the quantitative data on the effects of **WN1316** and alternative treatments on survival and motor function in SOD1G93A and SOD1H46R mouse models of ALS. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental design, including mouse strain, drug dosage, administration route, and timing of treatment initiation.

Table 1: Effects on Post-Onset Survival in SOD1 Mouse Models

Compound	Mouse Model	Dosage	Administration Route	Treatment Initiation	Post-Onset Survival Extension	Citation(s)
WN1316	SOD1H46R	1, 10, 100 µg/kg/day	Oral	Post-onset	20-25%	[1]
WN1316	SOD1G93A	10 µg/kg/day	Oral	Post-onset	14%	[1]
Riluzole	SOD1G93A	22 mg/kg in drinking water	Oral	Symptom onset	No significant benefit	[2]
Riluzole	pmn mouse	8 mg/kg/day	Oral	Not specified	Significant increase in life span	[3]
Edaravone	SOD1G93A	5, 15 mg/kg	Intraperitoneal	Symptom onset	Not specified	[4]
Masitinib	SOD1G93A Rat	30 mg/kg/day	Oral	Post-paralysis onset	40% (when initiated 7 days post-onset)	[5]
AMX0035	SOD1G93A	Not specified	Not specified	Not specified	Data not available in preclinical models	
Bexarotene	SOD1G93A	5 times per week from day 60	Not specified	Presymptomatic (day 60)	Extended survival up to 30% of symptomatic period	[6]
JGK-263	SOD1G93A	20, 50 mg/kg	Oral	Not specified	Prolonged time until	[7]

death

Table 2: Effects on Motor Function in SOD1 Mouse Models

Compound	Mouse Model	Motor Function Test	Key Findings	Citation(s)
WN1316	SOD1H46R	Balance Beam, Vertical Pole, Grip Strength, Footprint Analysis	Significantly preserved motor performance at late symptomatic stage.	[1]
WN1316	SOD1G93A	Footprint Analysis, Balance Beam, Cage Activity, Rearing	Sustained motor performance at late symptomatic stage.	
Riluzole	SOD1G93A	Rotarod, Stride Length Analysis	No significant impact on decline in motor performance.	[2]
Riluzole	pmn mouse	Grip Strength	Improved motor performance in the early stage.	[3]
Edaravone	SOD1G93A	Rotarod, Grip strength	Significantly slowed the rate of reduction in motor performance.	[8]
Masitinib	SOD1G93A Rat	Not specified	Reduced motor deficits.	[9]
AMX0035	Not specified	Not specified	Preclinical motor function data not available.	
Bexarotene	SOD1G93A	Rotarod	Significantly delayed motor function deterioration.	[6]

JGK-263

SOD1G93A

Rotarod

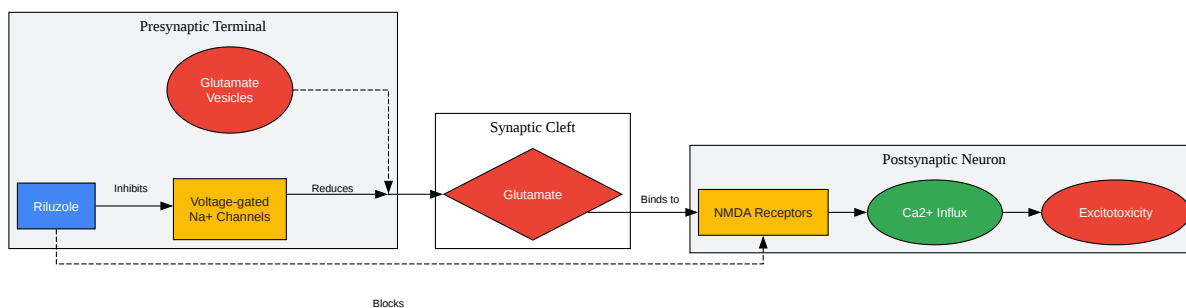
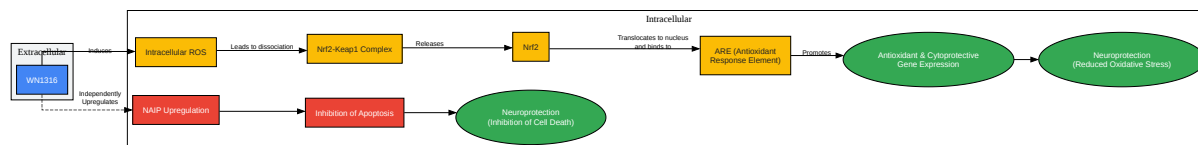
Remarkably
improved motor [7]
function.

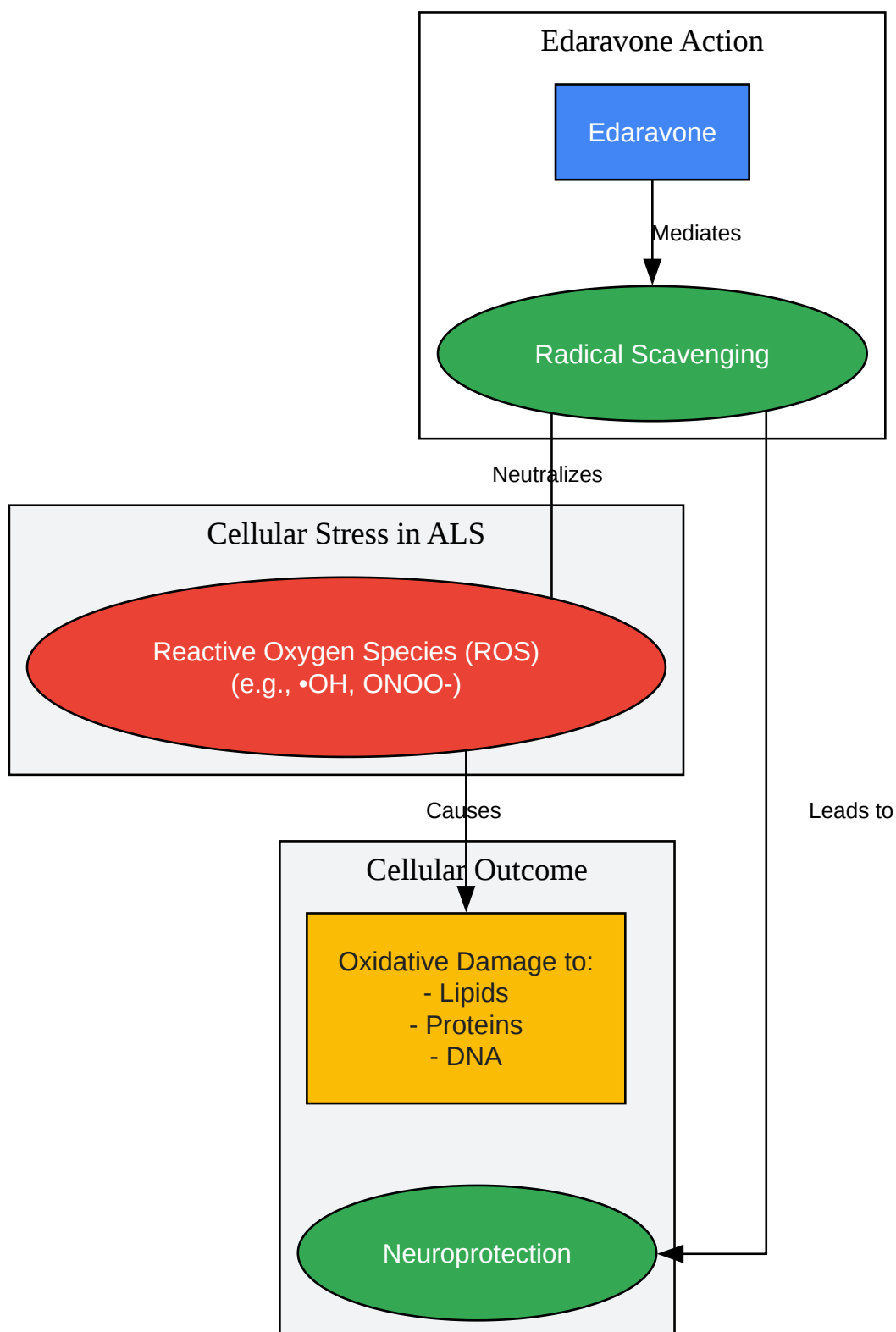
Mechanisms of Action

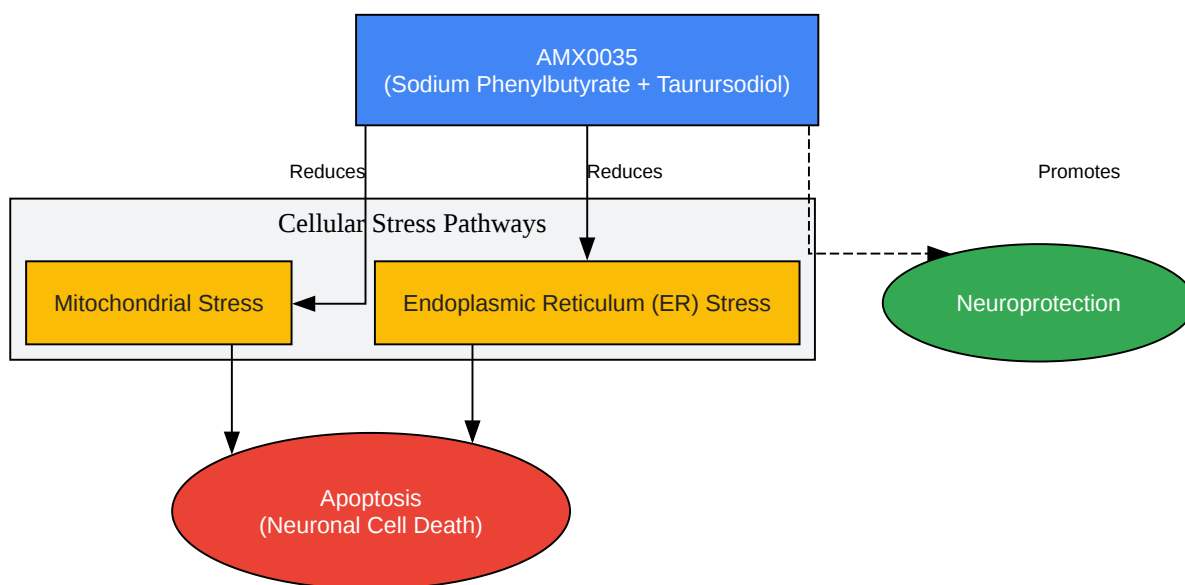
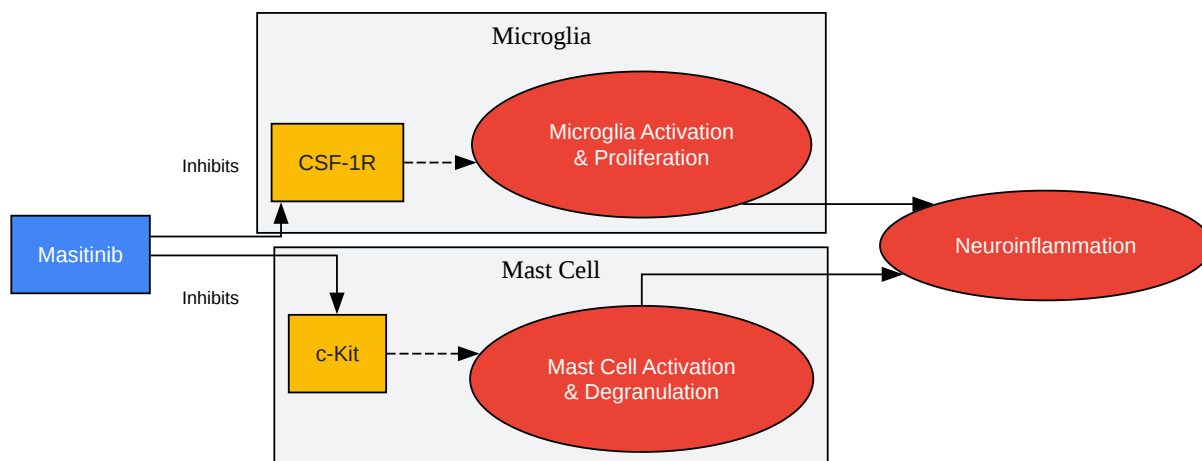
WN1316: Dual Neuroprotective Pathways

WN1316 exerts its neuroprotective effects through a dual mechanism involving the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NAIP (Neuronal Apoptosis Inhibitory Protein) signaling pathways.[1]

- **Nrf2 Pathway:** **WN1316** activates the Nrf2 pathway, a master regulator of the cellular antioxidant response.[10][11] This leads to the upregulation of a battery of antioxidant and cytoprotective genes, thereby reducing oxidative stress, a key contributor to motor neuron death in ALS.[10][11]
- **NAIP Pathway:** Independently of Nrf2, **WN1316** also upregulates NAIP, a protein that inhibits apoptosis (programmed cell death). This provides an additional layer of protection for motor neurons against cellular stress and toxic insults.







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